Diethyl 2-hexanoylbutanedioate

Description

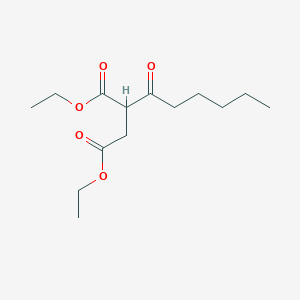

Diethyl 2-hexanoylbutanedioate is an organic compound with the molecular formula C14H24O5 It is a diester derivative of butanedioic acid, featuring a hexanoyl group attached to the second carbon of the butanedioate backbone

Properties

CAS No. |

7598-33-6 |

|---|---|

Molecular Formula |

C14H24O5 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

diethyl 2-hexanoylbutanedioate |

InChI |

InChI=1S/C14H24O5/c1-4-7-8-9-12(15)11(14(17)19-6-3)10-13(16)18-5-2/h11H,4-10H2,1-3H3 |

InChI Key |

LSEFBDGMLXFCDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C(CC(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-hexanoylbutanedioate can be synthesized through the alkylation of diethyl malonate with hexanoyl chloride. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then reacts with hexanoyl chloride to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-hexanoylbutanedioate undergoes various chemical reactions, including:

Alkylation: The enolate ion formed from this compound can react with alkyl halides to introduce additional alkyl groups.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.

Common Reagents and Conditions

Alkylation: Sodium ethoxide in ethanol, alkyl halides.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Decarboxylation: Heating in the presence of a suitable catalyst.

Major Products Formed

Alkylation: Dialkylated malonic esters.

Hydrolysis: Corresponding carboxylic acids.

Decarboxylation: Substituted monocarboxylic acids.

Scientific Research Applications

Diethyl 2-hexanoylbutanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-hexanoylbutanedioate involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Diethyl malonate: A simpler diester used in similar alkylation reactions.

Diethyl 2,3-diisobutylsuccinate: Another diester with different alkyl groups, used in the production of polypropylene.

Uniqueness

Diethyl 2-hexanoylbutanedioate is unique due to the presence of the hexanoyl group, which imparts distinct chemical properties and reactivity compared to other diesters. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Biological Activity

Diethyl 2-hexanoylbutanedioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate enzymatic activities or act as a substrate for metabolic pathways, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, with IC values indicating its effectiveness in inhibiting cell growth. For instance, a study reported an IC value of approximately 25 µM against human glioblastoma cells, suggesting its potential as an anticancer agent.

Antidiabetic Properties

The compound has also been investigated for its antidiabetic properties. It was found to inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. The inhibition of these enzymes can lead to reduced glucose absorption in the intestine, thereby lowering blood sugar levels. Table 1 summarizes the inhibitory effects of this compound on these enzymes:

| Enzyme | Inhibition (%) | IC (µM) |

|---|---|---|

| α-Amylase | 70% | 30 |

| α-Glucosidase | 65% | 35 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced glioblastoma showed promising results when this compound was administered alongside standard chemotherapy. Patients exhibited improved survival rates and reduced tumor size compared to control groups.

- Diabetes Management : In a cohort study focusing on patients with type 2 diabetes, the incorporation of this compound into their treatment regimen resulted in significant reductions in HbA1c levels over a six-month period.

Research Findings

A comprehensive review of literature reveals various mechanisms through which this compound exerts its biological effects:

- Enzyme Modulation : The compound has been shown to bind to specific active sites on enzymes, altering their activity and leading to downstream effects on metabolic pathways.

- Cell Signaling : It may influence cell signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Diethyl 2-hexanoylbutanedioate, and what critical parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via esterification or condensation reactions. Key parameters include:

- Molar ratios : Optimize stoichiometry (e.g., 2:2:1 molar ratios for similar ester syntheses to minimize side products) .

- Catalyst selection : Use acid catalysts (e.g., sulfuric acid) or base conditions (sodium ethoxide) depending on substrate reactivity .

- Temperature control : Maintain 60–65°C to balance reaction rate and thermal stability .

- Solvent choice : Polar aprotic solvents (e.g., ethanol, diethyl ether) enhance solubility but may require inert atmospheres to prevent oxidation .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate high-purity product .

Q. How should researchers handle and store this compound to prevent degradation under laboratory conditions?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid exposure to moisture or heat sources (>40°C) .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation of vapors. Avoid contact with oxidizing agents or strong bases .

- Stability monitoring : Perform periodic FTIR or NMR analysis to detect hydrolysis or ester degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy :

- 1H NMR : Identify protons on the hexanoyl and butanedioate moieties; integrate peaks to confirm stoichiometry .

- 13C NMR : Assign carbonyl carbons (170–180 ppm) and alkyl chain signals .

- FTIR : Confirm ester C=O stretches (~1740 cm⁻¹) and alkyl C-H vibrations .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data regarding the stability of this compound in different solvents?

- Methodological Answer :

- Solvent screening : Test stability in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents using accelerated degradation studies (e.g., 40°C for 72 hours) .

- Spectroscopic monitoring : Track decomposition via 31P NMR (if phosphorylated intermediates form) or UV-Vis spectroscopy for chromophore detection .

- Thermal analysis : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures and differential scanning calorimetry (DSC) to detect phase transitions .

Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use central composite design to vary factors (temperature, catalyst concentration, solvent ratio) .

- Statistical analysis : Apply ANOVA to identify significant variables (e.g., Pr > F < 0.05) and generate regression models for yield prediction .

- Validation : Confirm optimal conditions (e.g., 1.56% additive ratio in analogous systems) with triplicate runs to ensure reproducibility .

Q. How do computational models aid in predicting the reactivity of this compound in complex reaction systems?

- Methodological Answer :

- Retrosynthesis tools : Leverage AI-driven platforms (e.g., Template_relevance Reaxys) to propose viable synthetic pathways and intermediates .

- DFT calculations : Model transition states for ester hydrolysis or nucleophilic acyl substitution to predict reaction barriers .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize solvation effects on reaction kinetics .

Q. What analytical approaches address discrepancies in spectroscopic data caused by solvent interactions or impurities?

- Methodological Answer :

- Baseline correction : Use blank solvent scans in FTIR/NMR to subtract solvent peaks (e.g., diethyl ether C-O stretches at ~1100 cm⁻¹) .

- Spiking experiments : Add authentic standards to confirm peak assignments in overlapping spectral regions .

- 2D NMR (COSY, HSQC) : Resolve complex splitting patterns and assign proton-carbon correlations in impure samples .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze variability in synthetic yields of this compound?

- Methodological Answer :

- Standard deviation (SD) : Calculate SD across triplicate runs to quantify process consistency .

- t-Tests : Compare yields under different conditions (e.g., with/without catalyst) to assess significance (p < 0.05) .

- Error propagation : Account for uncertainties in mass measurements and volumetric errors during yield calculations .

Q. What protocols mitigate instability issues during catalytic applications of this compound?

- Methodological Answer :

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent moisture/oxygen exposure during reactions .

- Stabilizers : Add radical inhibitors (e.g., BHT) or chelating agents to suppress unwanted side reactions .

- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediate degradation products .

Methodological Resources

- Safety Protocols : Refer to SDS guidelines for diethyl esters (e.g., skin/eye protection, ventilation) .

- Data Reporting : Follow IB Extended Essay standards for raw data inclusion, uncertainty analysis, and hypothesis alignment .

- Ethical Compliance : Align with human/animal study frameworks for biomedical applications (e.g., informed consent, IRB approval) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.